molecular formula C11H15ClN2O2 B8229231 Tert-butyl ((4-chloropyridin-2-yl)methyl)carbamate

Tert-butyl ((4-chloropyridin-2-yl)methyl)carbamate

Cat. No.: B8229231
M. Wt: 242.70 g/mol
InChI Key: CLIIHUOFOCDSDJ-UHFFFAOYSA-N
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Description

Tert-butyl ((4-chloropyridin-2-yl)methyl)carbamate (CAS: 96628-86-3) is a pyridine-derived carbamate compound with the molecular formula C₁₁H₁₅ClN₂O₂. It features a tert-butoxycarbonyl (Boc) protecting group attached to an aminomethyl substituent at the 2-position of a 4-chloropyridine ring. The Boc group is widely used in organic synthesis to protect amine functionalities during multi-step reactions, particularly in pharmaceutical intermediates .

Properties

IUPAC Name

tert-butyl N-[(4-chloropyridin-2-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)14-7-9-6-8(12)4-5-13-9/h4-6H,7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLIIHUOFOCDSDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC=CC(=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ((4-chloropyridin-2-yl)methyl)carbamate typically involves the reaction of 4-chloropyridin-2-amine with di-tert-butyl dicarbonate in the presence of a base such as DMAP (4-dimethylaminopyridine). The reaction is carried out in a solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

[ \text{4-chloropyridin-2-amine} + \text{di-tert-butyl dicarbonate} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group on the pyridine ring.

    Oxidation and Reduction: The pyridine ring can participate in oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products:

    Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced derivatives of the pyridine ring.

    Hydrolysis: 4-chloropyridin-2-amine and carbon dioxide.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the development of novel catalysts and ligands.

Biology and Medicine:

  • Investigated for potential pharmacological activities.
  • Used in the design of enzyme inhibitors and receptor modulators.

Industry:

  • Utilized in the production of agrochemicals and pharmaceuticals.
  • Applied in the development of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of tert-butyl ((4-chloropyridin-2-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The pyridine ring can participate in π-π interactions and hydrogen bonding, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Properties :

  • Boiling Point : Predicted at 351.9±32.0 °C .
  • Density : 1.179±0.06 g/cm³ .
  • pKa : 11.16±0.46, indicating moderate basicity .

This compound is structurally significant due to the electron-withdrawing chlorine atom at the pyridine 4-position, which influences reactivity in cross-coupling and substitution reactions. Its applications include serving as a precursor in the synthesis of bioactive molecules and catalysts .

Comparison with Structurally Similar Compounds

Positional Isomers on the Pyridine Ring

tert-Butyl (6-chloropyridin-2-yl)methylcarbamate

  • Structure : Chlorine at the 6-position instead of 3.
  • Synthesis: Prepared via alkylation of 2-amino-6-chloropyridine with Boc-anhydride, followed by methylation .
  • Reactivity : The 6-chloro substituent may sterically hinder reactions at the 2-position compared to the 4-chloro isomer.
  • Application : Intermediate in Suzuki-Miyaura coupling for pyridylboronate synthesis .

tert-Butyl (4-chloropyridin-3-yl)carbamate

  • Molecular Formula : C₁₀H₁₃ClN₂O₂ .
  • Key Difference: Lack of aminomethyl spacer reduces flexibility in downstream functionalization .

Substituted Pyridine Derivatives

tert-Butyl (2-chloro-3-(dimethoxymethyl)pyridin-4-yl)methylcarbamate

  • Structure : Additional dimethoxymethyl group at the 3-position.
  • Molecular Formula : C₁₅H₂₂ClN₂O₄ .

tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate

  • Structure : Iodo and methoxy substituents at the 4- and 2-positions, respectively.
  • CAS : 162709-20-8 .
  • Reactivity : The iodine atom enhances utility in cross-coupling reactions (e.g., Ullmann or Buchwald-Hartwig) compared to chloro derivatives .

Pyrimidine vs. Pyridine Core

tert-Butyl N-[(4-chloropyrimidin-2-yl)methyl]-N-methyl-carbamate

  • Structure : Pyrimidine ring replaces pyridine; N-methylation on the carbamate.
  • Molecular Formula : C₁₁H₁₆ClN₃O₂ .
  • Synthesis : Derived from 4-chloropyrimidine precursors via nucleophilic substitution.
  • Application : Used in kinase inhibitor research due to pyrimidine's affinity for ATP-binding pockets .

Stereochemical and Aliphatic Modifications

tert-Butyl((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methylcarbamate

  • Structure : Cyclohexyl backbone with stereochemical (1S,4S) configuration and methoxy group.
  • Synthesis : Multi-step sequence involving chiral resolution and palladium-catalyzed amination .
  • Application : Investigated in targeted cancer therapies for its ability to modulate protein-protein interactions .

tert-Butyl(S)-(1-(4-chloropyridin-2-yl)but-3-en-1-yl)carbamate

  • Structure : Butenyl chain introduces an alkene and stereocenter (S-configuration).
  • Molecular Formula : C₁₄H₁₉ClN₂O₂ .
  • Reactivity : The alkene enables Diels-Alder or hydrogenation reactions, expanding utility in complex molecule synthesis .

Comparative Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS Molecular Formula Molecular Weight Key Substituents
tert-Butyl ((4-chloropyridin-2-yl)methyl)carbamate 96628-86-3 C₁₁H₁₅ClN₂O₂ 242.71 4-Cl, Boc-protected aminomethyl
tert-Butyl (6-chloropyridin-2-yl)methylcarbamate - C₁₁H₁₅ClN₂O₂ 242.71 6-Cl, Boc-protected aminomethyl
tert-Butyl N-[(4-chloropyrimidin-2-yl)methyl]-N-methyl-carbamate 1458615-92-3 C₁₁H₁₆ClN₃O₂ 257.72 Pyrimidine core, N-methyl
tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate 162709-20-8 C₁₁H₁₅IN₂O₃ 374.16 4-I, 2-OMe

Biological Activity

Tert-butyl ((4-chloropyridin-2-yl)methyl)carbamate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits properties that make it a candidate for further research into therapeutic applications, particularly as an enzyme inhibitor and receptor ligand.

Chemical Structure and Properties

  • Molecular Formula : C10H13ClN2O2
  • Molecular Weight : Approximately 228.68 g/mol
  • Key Functional Groups : The presence of a pyridine ring contributes to its biological activity, while the tert-butyl group enhances lipophilicity, facilitating interactions with biological membranes and receptors.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The carbamate group can form covalent bonds with nucleophilic residues in enzymes, inhibiting their activity. This mechanism is crucial for compounds aimed at modulating enzyme functions in various biological pathways.
  • Receptor Interactions : The pyridine ring can engage in π-π interactions with aromatic amino acids in proteins, enhancing binding stability and specificity to target receptors.

1. Enzyme Inhibition

Research indicates that this compound acts as an inhibitor for several enzymes. Its ability to bind to active sites or allosteric sites prevents substrate catalysis, which is vital in developing therapeutic agents targeting specific diseases.

Enzyme Inhibition Type Reference
AcetylcholinesteraseCompetitive
β-secretaseNon-competitive

3. Neuroprotective Effects

In vitro studies have highlighted the potential neuroprotective effects of similar compounds, particularly in models of neurodegenerative diseases like Alzheimer's disease. The ability to inhibit amyloid-beta aggregation could position this compound as a candidate for further investigation in this area.

Case Studies

  • In Vitro Studies on Enzyme Inhibition : A study demonstrated that this compound effectively inhibited acetylcholinesterase activity in neuronal cell cultures, suggesting its potential role in treating conditions associated with cholinergic deficits.
  • Neurodegenerative Disease Models : Research involving similar compounds indicated a reduction in amyloid-beta levels and oxidative stress markers in astrocyte cultures treated with these compounds, highlighting their potential for neuroprotection.

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl ((4-chloropyridin-2-yl)methyl)carbamate, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step approach using tert-butyl carbamate as a protecting group. For example, in analogous compounds like tert-butyl (4-chlorophenethyl)carbamate, the Boc (tert-butoxycarbonyl) group is introduced via nucleophilic substitution or coupling reactions under inert atmospheres (e.g., nitrogen) . Key considerations:

  • Protection/Deprotection : Use of Boc groups requires acidic conditions (e.g., HCl/MeOH) for cleavage, as seen in stepwise deprotection workflows .
  • Catalytic Systems : Palladium-based catalysts (e.g., Pd₂(dba)₃) and ligands (e.g., BINAP) enhance coupling efficiency in pyridine derivatives .
  • Yield Optimization : Reaction time, temperature, and stoichiometric ratios (e.g., Fe powder for nitro-group reduction) critically affect purity and yield .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Structural confirmation relies on advanced spectroscopic and crystallographic techniques:

  • NMR Analysis : Compare ¹H NMR chemical shifts (e.g., δ 8.22 ppm for pyrimidine protons) and coupling constants to reference data from structurally similar carbamates .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 257.26 for tert-butyl derivatives) confirm molecular weight .
  • X-ray Crystallography : Resolve bond lengths and angles using SHELX programs, which are widely validated for small-molecule refinement .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While specific toxicity data for this compound are limited, safety guidelines for analogous carbamates include:

  • Ventilation : Use fume hoods to avoid inhalation of vapors or dust .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How do electronic effects of the 4-chloropyridin-2-yl moiety influence the reactivity of this carbamate in cross-coupling reactions?

The electron-withdrawing chlorine atom at the 4-position of the pyridine ring enhances electrophilicity, facilitating nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura couplings. For example:

  • Substrate Activation : Chlorine stabilizes transition states in palladium-catalyzed reactions, improving regioselectivity .
  • Competing Pathways : Steric hindrance from the tert-butyl group may suppress undesired side reactions (e.g., dimerization) .
  • Mechanistic Probes : Isotopic labeling (e.g., ¹³C) or computational modeling (DFT) can map reaction pathways .

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting points) for this compound?

Conflicting data often arise from impurities or polymorphic forms. Methodological solutions include:

  • Recrystallization : Purify using gradient solvent systems (e.g., hexane/ethyl acetate) to isolate thermodynamically stable polymorphs .
  • Differential Scanning Calorimetry (DSC) : Measure melting points under controlled heating rates to identify phase transitions .
  • Interlaboratory Validation : Cross-check data against high-purity commercial standards (if available) .

Q. What role does this compound play in PROTAC (Proteolysis-Targeting Chimera) development?

This carbamate serves as a linker or stabilizing group in PROTACs due to its:

  • Hydrolytic Stability : The Boc group resists enzymatic degradation in biological environments .
  • Modularity : The pyridine moiety enables conjugation to E3 ligase ligands (e.g., thalidomide analogs) .
  • Structure-Activity Relationships (SAR) : Modifying the chloropyridine substituent tunes binding affinity for target proteins .

Q. How can thermal stability and decomposition pathways of this compound be characterized?

  • Thermogravimetric Analysis (TGA) : Quantify mass loss at elevated temperatures to identify decomposition thresholds (e.g., >200°C for tert-butyl derivatives) .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze volatile byproducts (e.g., CO₂ from Boc group cleavage) .
  • Kinetic Studies : Model degradation rates under accelerated aging conditions (e.g., 40°C/75% RH) to predict shelf life .

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